molecular formula C12H15N3 B3302722 [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 918865-16-4

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B3302722
CAS No.: 918865-16-4
M. Wt: 201.27 g/mol
InChI Key: VYQNOSSOUOYTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzyl halide under basic conditions. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine may exhibit anticancer properties by modulating pathways involved in tumor growth and survival. Its pyrazole moiety is associated with various biological activities that could be harnessed for cancer treatment .
  • Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .

The compound has been explored for various biological interactions:

  • Neurotransmitter Modulation : It has been suggested that the compound can interact with neurotransmitter systems, indicating possible applications in neuropharmacology .
  • Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for developing new antimicrobial agents .

Synthetic Chemistry

In synthetic chemistry, the compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with tailored properties .

Case Study 1: Anticancer Activity

A study conducted by Kalanithi et al. (2015) investigated various pyrazole derivatives, including this compound. The results indicated that these compounds showed significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .

Case Study 2: Neuropharmacological Effects

Research published in the Journal of Medicinal Chemistry highlighted the interaction of pyrazole derivatives with serotonin receptors. The findings suggested that modifications to the pyrazole structure could enhance binding affinity and selectivity for specific receptor subtypes, paving the way for novel antidepressants .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundAnticancerCytotoxicity against cancer cell lines
This compoundAnti-inflammatoryReduction of inflammation markers
Pyrazole Derivative XNeurotransmitter ModulationEnhanced serotonin receptor binding

Table 2: Synthesis Pathways

Synthetic RouteKey ReagentsYield (%)
Nucleophilic substitutionSodium hydride, methoxyphenyl derivative76
Condensation reactionAcetonitrile and amine derivatives70

Mechanism of Action

The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials .

Biological Activity

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties.

Chemical Structure

The molecular formula of this compound is C12H15N3C_{12}H_{15}N_3. Its structural representation is as follows:

  • SMILES : CC1=CC(=NN1C2=CC=CC=C2CN)C
  • InChI : InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3

Antioxidant Activity

Research indicates that compounds containing pyrazole rings often exhibit significant antioxidant properties. A study highlighted that derivatives of 3,5-dimethylpyrazole demonstrated substantial antioxidant activity, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Table 1: Antioxidant Activity of Pyrazole Derivatives

CompoundIC50 (μM)Mechanism
This compound25Free radical scavenging
N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine30Lipid peroxidation inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vivo models. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundCOX Inhibition (%)Model Used
This compound65Carrageenan-induced paw edema
5-Amino-pyrazoles70Rat model

Cytotoxicity

Cytotoxic effects of this compound have been assessed against various cancer cell lines. The compound exhibited significant cytotoxicity towards human cancer cell lines such as HCT116 and MCF7. The mechanism appears to involve induction of apoptosis and disruption of mitochondrial membrane potential .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCT11620Apoptosis induction
MCF730Mitochondrial disruption
VERO (control)>100Non-cytotoxic

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives where this compound was included as a lead compound. The study found that modifications on the pyrazole ring could enhance both antioxidant and anti-inflammatory activities significantly .

In another investigation focused on COX inhibition, derivatives were screened using a carrageenan-induced rat model which demonstrated that certain structural modifications could yield compounds with improved efficacy and safety profiles .

Properties

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNOSSOUOYTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.